![molecular formula C24H38O4 B1436962 (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 24637-46-5](/img/structure/B1436962.png)
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Overview
Description
The compound you mentioned, (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid, is a complex organic molecule. It is a derivative of a cyclopenta[a]phenanthrene structure, which is a polycyclic aromatic hydrocarbon with three fused rings .
Physical and Chemical Properties The molecular weight of this compound is 416.6 . It’s recommended to store it at 0-8°C .
Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
Although the direct applications of the specified compound in scientific research were not found, structurally similar compounds, particularly those with cyclopentanone rings, hydroxy groups, and complex hydrocarbon chains, have been explored in various scientific fields. These compounds often exhibit biological activities that can lead to potential therapeutic or industrial applications.
Biological Activity and Environmental Presence
Polyhydroxyalkanoates (PHAs)
These are intracellular biodegradable microbial polymers formed from hydroxyalkanoic acids, which can be structurally related to the compound due to their hydroxy acid components. PHAs are biosynthesized through regulated pathways and have applications ranging from biodegradable plastics to biomedical uses due to their biocompatibility and renewable nature (Amara, 2010).
Environmental Persistence of Cyclopentanone Compounds
Compounds with cyclopentanone structures, similar to the core of the query compound, have been detected in environmental samples. Their formation and persistence in the environment, as well as their potential biological activity, are of interest in the process of risk assessment and environmental monitoring (Brzuzan et al., 2013).
Therapeutic Potential and Pharmacology
Antitumor Properties of Ruthenium(III)-Dimethyl Sulfoxide Complexes
Complexes containing sulfoxide ligands, though structurally distinct, share some chemical behavior characteristics with the complex molecule , particularly in their potential biological activity. Such complexes have been studied for their antitumor properties, demonstrating the therapeutic potential of complex molecules with specific functional groups (Mestroni et al., 1994).
Biological and Pharmacological Effects of Caffeic Acid and Its Derivatives
Caffeic acid, another compound with a hydroxy function and a complex structure, exhibits various biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Research into caffeic acid and its derivatives illustrates the broad potential applications of structurally complex and functionally diverse organic compounds (Naveed et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, allergic skin reactions, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h13-19,21,25-26H,4-12H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,21?,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGTZUQUSSNQAI-JANCOXCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(C=C3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(C=C3C2CCC4[C@@]3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



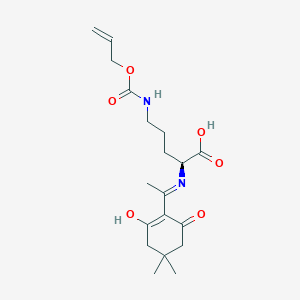
![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)
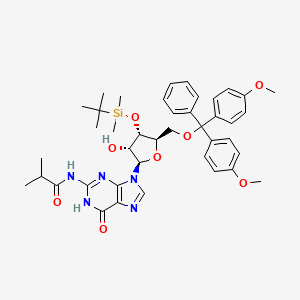
![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)
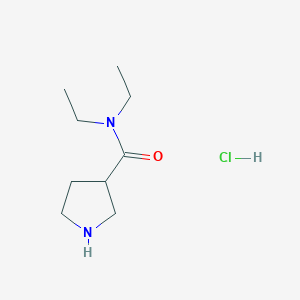
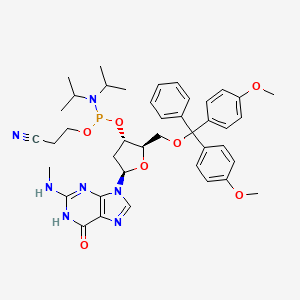
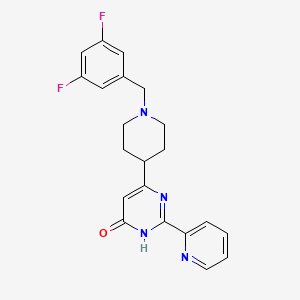
![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)
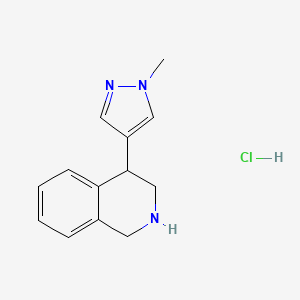
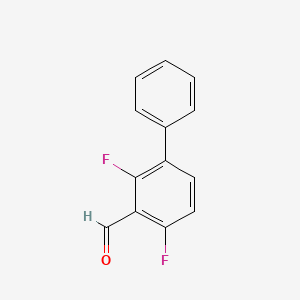
![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)
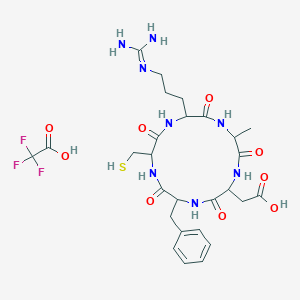
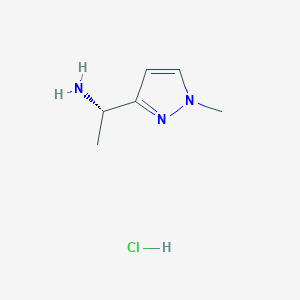
![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)